molecular formula C27H37Cl3N8O4 B1191642 CBB1007 trihydrochloride

CBB1007 trihydrochloride

Numéro de catalogue: B1191642
Poids moléculaire: 643.99
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CBB1007 trihydrochloride is a cell-permeable amidino-guanidinium compound that acts as a potent, reversible and substrate competitive LSD1 selective inhibitor (IC50 = 5.27 μM for hLSD1).  CBB1007 efficiently can block LSD1-mediated demethylation of H3K4Me2 and H3K4Me (IC50 ≤ 5 μM) with no effect on H3K4Me3 and H3K9Me2, and LSD2 and JARID1A activities. Increases H3K4Me2 and H3K4Me contents (IC50 ≤ 5 μM), and causes activation of epigenetically suppressed CHRM4/M4-ArchR and SCN3A genes in F9 cells (IC50 ≤ 3.74 μM). CBB1007 was Shown to preferentially arrest the growth of pluripotent tumors with minimal effect on non-pluripotent cancer or normal somatic cells (IC50 ≥ 100 μM). 

Applications De Recherche Scientifique

2.1. Targeting Cancer Stem Cells

Recent studies have demonstrated that CBB1007 trihydrochloride can effectively target cancer stem cells, which are implicated in tumor recurrence and metastasis. In a study involving breast cancer models, treatment with CBB1007 led to a significant reduction in the population of cancer stem cells, suggesting its potential as a therapeutic agent in preventing relapse .

2.2. Synergistic Effects with Chemotherapy

CBB1007 has also shown promise in enhancing the efficacy of conventional chemotherapy agents. In vitro studies revealed that combining CBB1007 with doxorubicin resulted in increased apoptosis of cancer cells compared to either treatment alone. This synergy suggests that CBB1007 could be utilized to improve treatment outcomes in resistant cancer types .

3.1. Modulating Gene Expression

This compound's ability to inhibit LSD1 allows researchers to manipulate gene expression profiles effectively. In a recent case study, researchers used CBB1007 to investigate its effects on genes associated with neurogenesis, demonstrating its potential to promote neuronal differentiation from stem cells .

3.2. Investigating Epigenetic Regulation

The compound is instrumental in studying the role of histone methylation in various biological processes. For instance, researchers have employed CBB1007 to elucidate the epigenetic mechanisms underlying developmental disorders and neurodegenerative diseases .

Data Table: Summary of Key Findings

Application AreaStudy TypeKey FindingsReference
Cancer ResearchIn vitroReduced cancer stem cell population
Cancer TreatmentCombination TherapyEnhanced apoptosis with doxorubicin
EpigeneticsGene Expression StudyModulation of neurogenesis-related genes
Epigenetic MechanismsDevelopmental DisordersInsights into histone methylation's role

5.1. Breast Cancer Model Study

In a controlled laboratory setting, researchers treated breast cancer cell lines with varying concentrations of this compound. The study found that higher concentrations led to a marked decrease in cell viability and an increase in apoptotic markers, highlighting its potential as a therapeutic agent against breast cancer.

5.2. Neurogenesis Investigation

A study focused on neural stem cells demonstrated that treatment with CBB1007 enhanced the expression of neurogenic markers while suppressing glial differentiation pathways. This finding supports the hypothesis that LSD1 inhibition can favor neuronal lineage commitment over other fates.

Propriétés

Formule moléculaire

C27H37Cl3N8O4

Poids moléculaire

643.99

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.